(4-Bromo-1-éthyl-1H-pyrazol-5-yl)méthanamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

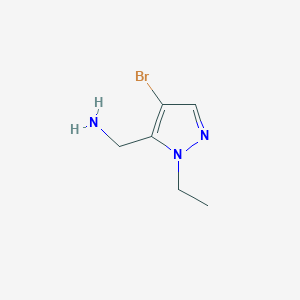

(4-Bromo-1-ethyl-1H-pyrazol-5-yl)methanamine is a halogenated heterocyclic compound with the molecular formula C6H10BrN3. It is a derivative of pyrazole, a five-membered ring containing three carbon atoms and two nitrogen atoms. The presence of a bromine atom and an ethyl group on the pyrazole ring, along with a methanamine group, makes this compound unique and versatile for various chemical applications .

Applications De Recherche Scientifique

(4-Bromo-1-ethyl-1H-pyrazol-5-yl)methanamine has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and pharmaceuticals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: It serves as an intermediate in the development of drugs targeting specific enzymes or receptors.

Industry: The compound is utilized in the production of agrochemicals, dyes, and other specialty chemicals.

Mécanisme D'action

Mode of Action:

(4-Bromo-1-ethyl-1H-pyrazol-5-yl)methanamine: likely interacts with specific cellular components or enzymes. For instance, brominated compounds often participate in radical reactions, which could influence cellular processes

Biochemical Pathways:

Without specific data on this compound, we can’t pinpoint affected pathways directly. For instance, brominated compounds have been associated with oxidative phosphorylation inhibition .

Result of Action:

The molecular and cellular effects remain speculative. Brominated compounds often exhibit diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties . These effects could stem from altered enzymatic activity, gene expression, or signaling cascades.

Action Environment:

Environmental factors play a crucial role:

: Heravi, M. M., et al. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances, 11, 33540-33612. Link : Sigma-Aldrich. 4-Bromopyrazole. Link : Indazole: a medicinally important heterocyclic moiety. (2011). Medicinal Chemistry Research, 20(4), 569-578. Link

Méthodes De Préparation

The synthesis of (4-Bromo-1-ethyl-1H-pyrazol-5-yl)methanamine typically involves the following steps:

Starting Material: The synthesis begins with the preparation of 4-bromo-1-ethyl-1H-pyrazole.

Alkylation: The pyrazole ring is alkylated using ethyl bromide under basic conditions to introduce the ethyl group.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity.

Analyse Des Réactions Chimiques

(4-Bromo-1-ethyl-1H-pyrazol-5-yl)methanamine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

Common reagents and conditions used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and solvents (e.g., ethanol, dichloromethane). Major products formed from these reactions depend on the specific reagents and conditions employed.

Comparaison Avec Des Composés Similaires

(4-Bromo-1-ethyl-1H-pyrazol-5-yl)methanamine can be compared with other similar compounds, such as:

1-(4-Bromo-1-ethyl-1H-pyrazol-5-yl)methanamine hydrochloride: This compound is a hydrochloride salt form, which may exhibit different solubility and stability properties.

1-(3-Methyl-1H-pyrazol-5-yl)methanamine: This compound lacks the bromine atom, which may affect its reactivity and biological activity.

1-(4-Methyl-1H-imidazol-5-yl)methanamine hydrochloride: This compound contains an imidazole ring instead of a pyrazole ring, leading to different chemical and biological properties.

Activité Biologique

(4-Bromo-1-ethyl-1H-pyrazol-5-yl)methanamine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes current findings regarding the biological activity of this compound, including its mechanisms, biochemical pathways, and relevant case studies.

Chemical Structure and Synthesis

(4-Bromo-1-ethyl-1H-pyrazol-5-yl)methanamine belongs to the pyrazole class of compounds, characterized by the presence of a bromine atom and an ethyl group on the pyrazole ring. The synthesis typically involves:

- Preparation of 4-bromo-1-ethyl-1H-pyrazole : The initial step includes the alkylation of pyrazole using ethyl bromide.

- Amination : The resulting intermediate is then reacted with methanamine under controlled conditions to yield the final product.

Optimizing reaction conditions such as temperature and catalysts is crucial for enhancing yield and purity.

The biological activity of (4-Bromo-1-ethyl-1H-pyrazol-5-yl)methanamine is thought to involve interactions with specific cellular targets, including enzymes and receptors. Brominated compounds often engage in radical reactions that can influence cellular processes. Notably, they may inhibit oxidative phosphorylation pathways, leading to various pharmacological effects such as antimicrobial and anticancer activities .

Antimicrobial Properties

Research indicates that pyrazole derivatives exhibit notable antimicrobial properties. For example, studies have demonstrated that certain synthesized pyrazoles possess significant antifungal and antibacterial activities. The presence of halogen substituents, such as bromine in (4-Bromo-1-ethyl-1H-pyrazol-5-yl)methanamine, enhances these effects .

Anticancer Activity

The anticancer potential of (4-Bromo-1-ethyl-1H-pyrazol-5-yl)methanamine has been explored in various studies. Pyrazole derivatives are known to inhibit key cancer-related enzymes and pathways:

- Cell Cycle Arrest : Compounds similar to (4-Bromo-1-ethyl-1H-pyrazol-5-yl)methanamine have been shown to induce cell cycle arrest in cancer cell lines, particularly those resistant to conventional therapies .

| Compound | Activity | Target |

|---|---|---|

| (4-Bromo-1-ethyl-1H-pyrazol-5-yl)methanamine | Anticancer | BRAF(V600E), EGFR |

| 1-thiocarbamoyl pyrazoles | Cytotoxicity | MCF7, MDA-MB231 |

| Doxorubicin combination | Synergistic effect | Breast cancer cells |

Case Studies

In a study involving breast cancer cell lines MCF7 and MDA-MB231, pyrazoles containing bromine showed enhanced cytotoxicity when combined with doxorubicin. This synergistic effect was particularly pronounced in the Claudin-low subtype of breast cancer, suggesting that (4-Bromo-1-ethyl-1H-pyrazol-5-yl)methanamine may offer therapeutic advantages when used in combination therapies .

Propriétés

IUPAC Name |

(4-bromo-2-ethylpyrazol-3-yl)methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10BrN3/c1-2-10-6(3-8)5(7)4-9-10/h4H,2-3,8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTUXJKUWEKBRGC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C=N1)Br)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10BrN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.